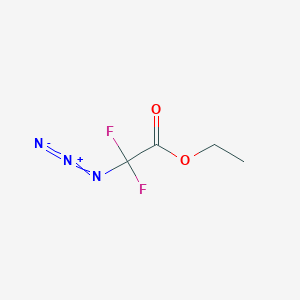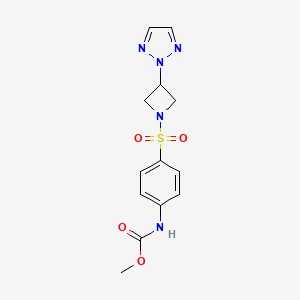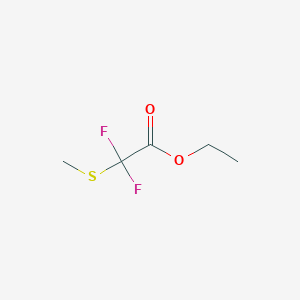
Ethyl 2-azido-2,2-difluoroacetate
Übersicht
Beschreibung
Ethyl 2-azido-2,2-difluoroacetate, also known as Ethyl difluoroazidoacetate, is a fluoroalkyl azide reagent . It is active in copper-catalyzed azide-alkyne cycloaddition (click reaction). This reagent allows the unique functionality to afford the transformation of amine substrates to their amide analog, followed by the subsequent click reaction to form amide-triazole functionalities .
Molecular Structure Analysis
The empirical formula of Ethyl 2-azido-2,2-difluoroacetate is C4H5F2N3O2 . Its molecular weight is 165.10 . The SMILES string representation of the molecule is O=C(OCC)C(N=[N+]=[N-])(F)F .Chemical Reactions Analysis
Ethyl 2-azido-2,2-difluoroacetate is a fluoroalkyl azide reagent that is active in copper-catalyzed azide-alkyne cycloaddition (click reaction). This reagent allows the unique functionality to afford the transformation of amine substrates to their amide analog, followed by the subsequent click reaction to form amide-triazole functionalities .Wissenschaftliche Forschungsanwendungen
Click Chemistry and Bioconjugation
Ethyl difluoroazidoacetate is a valuable reagent in copper-catalyzed azide-alkyne cycloaddition (click chemistry). This reaction allows the efficient coupling of azides and alkynes to form triazole linkages. Researchers use this method for bioconjugation, labeling biomolecules, and creating functionalized materials. The unique feature of ethyl difluoroazidoacetate lies in its ability to transform amine substrates into their amide analogs, followed by the click reaction to form amide-triazole functionalities .
Synthesis of Pyrazolo-Pyrimidine Derivatives
Researchers use ethyl difluoroazidoacetate as a precursor in the synthesis of pyrazolo-pyrimidine derivatives. These heterocyclic compounds have applications in medicinal chemistry, particularly as kinase inhibitors and potential anticancer agents .
Fluorinated Click Reactions in Polymer Science
Polymer chemists employ ethyl difluoroazidoacetate to create functionalized polymers. By incorporating this reagent into polymer chains, they can introduce specific chemical handles for subsequent reactions. Fluorinated polymers find use in coatings, adhesives, and materials with tailored properties.
Wirkmechanismus
Target of Action
Ethyl 2-azido-2,2-difluoroacetate is a fluoroalkyl azide reagent . Its primary targets are amine substrates . These substrates play a crucial role in various biological processes, including neurotransmission and protein synthesis.
Mode of Action
This compound interacts with its targets through a process known as the copper-catalyzed azide-alkyne cycloaddition (click reaction) . This reaction allows the unique functionality to afford the transformation of amine substrates to their amide analog .
Result of Action
As a result of its action, Ethyl 2-azido-2,2-difluoroacetate enables the transformation of amine substrates to their amide analog . This transformation results in the formation of amide-triazole functionalities . The molecular and cellular effects of this transformation would depend on the specific roles and functions of these amide-triazole functionalities in the cell.
Zukünftige Richtungen
A research paper titled “Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis” discusses the potential of fluoroalkyl azide reagents like Ethyl 2-azido-2,2-difluoroacetate . The paper suggests that these reagents are promising biocatalysts for applications in synthetic chemistry and bioremediation of fluorochemicals .
Eigenschaften
IUPAC Name |
ethyl 2-azido-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3O2/c1-2-11-3(10)4(5,6)8-9-7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISKRTIGSBFIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(N=[N+]=[N-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-azido-2,2-difluoroacetate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2414189.png)
![5-ethyl-N-(2-methoxyphenethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2414190.png)
![[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2414191.png)
![2-[4-(3-Methoxyphenyl)piperazino]quinoxaline](/img/structure/B2414192.png)





![[3-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2414203.png)

